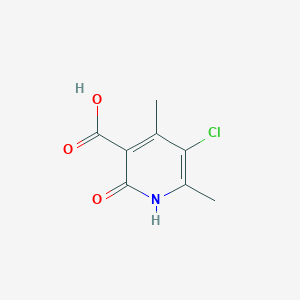
5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a chemical compound with the molecular formula C8H8ClNO3 . It has a molecular weight of 201.61 g/mol . This compound belongs to the class of organic compounds known as indolines .
Synthesis Analysis
The synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives, which are useful as drug precursors or perspective ligands, can be achieved by the reaction of Meldrum’s acid with triethyl orthoformate and aniline, which then reacts with active methylene nitriles .Molecular Structure Analysis
The InChI representation of the molecule isInChI=1S/C8H8ClNO3/c1-3-5 (8 (12)13)7 (11)10-4 (2)6 (3)9/h1-2H3, (H,10,11) (H,12,13) . The Canonical SMILES representation is CC1=C (C (=O)NC (=C1Cl)C)C (=O)O . Chemical Reactions Analysis
The reaction of 1- (3-cyano-4,6-dimethyl-2-oxopyridin-1 (2 H )-yl)thiourea with 2-oxo- N '-arylpropanehydrazonoyl chloride, chloroacetone, α -bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline, respectively, can afford 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.61 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 1 . The Exact Mass is 201.0192708 g/mol and the Monoisotopic Mass is also 201.0192708 g/mol . The Topological Polar Surface Area is 66.4 Ų . The Heavy Atom Count is 13 .Aplicaciones Científicas De Investigación
Proteomics Research
This compound is utilized in proteomics research, where it may serve as a building block for synthesizing peptides or modifying proteins. The precise manipulation of proteins at the molecular level can lead to the development of new diagnostic tools and therapeutic agents .
Drug Precursor Synthesis
As a drug precursor, this chemical serves as a starting material for the synthesis of various pharmacologically active molecules. Its structure is conducive to modifications that can lead to the creation of novel drugs with potential therapeutic applications .
Ligand Design for Metal Complexes
In coordination chemistry, this compound can act as a ligand to form metal complexes. These complexes can be studied for their catalytic properties or potential use in materials science .
Organic Synthesis Building Block
The compound’s reactivity makes it a valuable building block in organic synthesis. It can undergo various chemical reactions to produce a wide range of organic compounds, which can be further used in chemical research and industrial applications .
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods such as HPLC and LC-MS, aiding in the identification and quantification of substances .
Antimicrobial Agent Development
Research has indicated the potential of derivatives of this compound to act as antimicrobial agents. This application is crucial in the fight against drug-resistant bacteria and the development of new antibiotics .
Agricultural Chemistry
This compound may find applications in agricultural chemistry, possibly as a precursor for the synthesis of pesticides or herbicides. The development of such compounds is vital for improving crop protection and food security .
Material Science
In material science, this compound could be used to synthesize new polymers or as a modifier for existing materials, contributing to the creation of advanced materials with specific properties .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological interactions.
Mode of Action
It’s known that indole derivatives, which share some structural similarities, can interact with various biological targets and induce a range of effects . These interactions can lead to changes in cellular processes and responses.
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially interact with multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with similar compounds , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
5-chloro-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAMGKVVUJDDSF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Cl)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649747 |
Source


|
| Record name | 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
CAS RN |
309275-47-6 |
Source


|
| Record name | 5-Chloro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[3-(3,4,5-trifluorophenyl)propanoyl]benzoate](/img/structure/B1327929.png)








![1-[3-(Trifluoromethyl)phenyl]-3-(3,4,5-trifluorophenyl)propan-1-one](/img/structure/B1327944.png)


